Azido-PEG1-t-butyl ester

Catalog No.
S520218
CAS No.
1374658-85-1
M.F
C9H17N3O3
M. Wt
215.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG1-t-butyl ester

CAS Number

1374658-85-1

Product Name

Azido-PEG1-t-butyl ester

IUPAC Name

tert-butyl 3-(2-azidoethoxy)propanoate

Molecular Formula

C9H17N3O3

Molecular Weight

215.25

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3

InChI Key

YQLWGRGAPJGNNQ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Azido-PEG1-t-butyl ester

Description

The exact mass of the compound Tert-butyl 3-(2-azidoethoxy)propanoate is 215.127 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG1-t-butyl ester is a specialized compound that combines a polyethylene glycol (PEG) backbone with an azide functional group and a t-butyl ester moiety. The azide group (-N₃) is particularly important in click chemistry, where it enables rapid and selective reactions with alkynes to form stable triazole linkages. The t-butyl ester enhances the solubility and stability of the compound in various biological and chemical environments. This compound is identified by its CAS number 1374658-85-1 and is widely used in bioconjugation and drug delivery applications due to its hydrophilic properties and ability to form stable bonds with biomolecules .

Future Research Directions

Tert-butyl 3-(2-azidoethoxy)propanoate presents an opportunity for further exploration in scientific research. Here are some potential areas of investigation:

  • Development of a synthetic route for efficient preparation of the compound.
  • Exploration of its reactivity in click chemistry reactions with various partners.
  • Investigation of potential applications in drug delivery, bioconjugation, or materials science.

Azido-PEG1-t-butyl ester primarily participates in click chemistry reactions, notably the copper-catalyzed azide-alkyne cycloaddition. In this process, the azide group reacts with terminal alkynes, such as those found in BCN (bicyclo[6.1.0]nonyne) and DBCO (dibenzocyclooctyne), leading to the formation of stable 1,2,3-triazoles. This reaction is characterized by its high efficiency and specificity, producing minimal by-products .

The biological activity of Azido-PEG1-t-butyl ester is largely attributed to its role in enhancing drug delivery systems. The hydrophilic PEG spacer improves aqueous solubility, which is crucial for therapeutic applications. Additionally, the ability to form stable conjugates with proteins and other biomolecules allows for targeted drug delivery and improved pharmacokinetics. This compound's unique properties make it suitable for various biomedical applications, including diagnostics and therapeutic interventions .

Synthesis of Azido-PEG1-t-butyl ester typically involves several steps:

  • Preparation of PEG Backbone: The PEG polymer is synthesized through standard polymerization techniques.
  • Introduction of Azide Group: The azide functional group is introduced via nucleophilic substitution or other organic synthesis methods.
  • Formation of t-Butyl Ester: The t-butyl ester is formed by reacting the hydroxyl group of the PEG with t-butanol in the presence of an acid catalyst.

This multi-step synthesis allows for precise control over the molecular weight and functionalization of the PEG chain, tailoring it for specific applications .

Azido-PEG1-t-butyl ester has a wide range of applications:

  • Bioconjugation: Used to link proteins, peptides, or other biomolecules through stable triazole bonds.
  • Drug Delivery: Enhances solubility and circulation time of drugs through PEGylation.
  • Click Chemistry: Facilitates the rapid formation of stable conjugates with alkyne-functionalized molecules.
  • Surface Modification: Improves biocompatibility when attached to surfaces in biomedical devices .

Studies on Azido-PEG1-t-butyl ester often focus on its interactions with various biomolecules through click chemistry. These interactions are characterized by their efficiency and specificity, enabling researchers to explore complex biological systems without altering the inherent properties of the biomolecules involved. Interaction studies have demonstrated that the resulting triazole linkages maintain stability under physiological conditions, making this compound an excellent candidate for therapeutic applications .

Azido-PEG1-t-butyl ester shares similarities with several other compounds that incorporate azide or PEG functionalities. Here are some notable examples:

Compound NameDescriptionUnique Features
Azido-PEG3-t-butyl esterSimilar structure but longer PEG chainEnhanced flexibility due to longer PEG length
Azido-PEG-triethoxysilaneCombines azide functionality with silane chemistryUseful for surface modification applications
Biotin-PEG-AzideIncorporates biotin for targeting specific biomoleculesAllows for selective binding to streptavidin
DOTA-(t-Butyl)3-PEG-AzideCombines azide functionality with chelating propertiesUseful in radiopharmaceuticals

These compounds highlight the versatility of azide-functionalized PEGs in various chemical and biological applications while showcasing the unique benefits provided by Azido-PEG1-t-butyl ester, particularly in terms of solubility and stability in aqueous environments .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Exact Mass

215.127

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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